

12-Deoxywithastramonolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 12-Deoxywithastramonolide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxywithastramonolide is a naturally occurring withanolide found in plants of the Solanaceae family, notably in *Withania somnifera* (Ashwagandha) and *Datura metel*.^[1] Withanolides are a group of C28 steroidal lactones known for their diverse and significant pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of **12-Deoxywithastramonolide**, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols and visual representations of associated signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

12-Deoxywithastramonolide possesses a characteristic ergostane-type steroidal skeleton. Its systematic IUPAC name is (5 α ,6 α ,7 α ,22R)-6,7-Epoxy-5,22,27-trihydroxy-1-oxoergosta-2,24-dien-26-oic acid δ -lactone.^{[2][3]} The chemical and physical properties of **12-Deoxywithastramonolide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C28H38O6	[2][3][4]
Molecular Weight	470.60 g/mol	[1][2][3][4]
CAS Number	60124-17-6	[2][3][4][5]
Appearance	White to off-white solid	[4]
Boiling Point (Predicted)	668.3 ± 55.0 °C	[2]
Density (Predicted)	1.253 g/cm ³	[2]
SMILES	<chem>CC1=C(CO)C(=O)O--INVALID-LINK----INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(C)CC[C@H]4[C@H]3[C@H]5-[C@]6([C@@]4(C(=O)C=C6C)O)C</chem>	[1][4]
InChIKey	AWVMHXZWAKRDGG-MEBIVHGNSA-N	[1][3][5]
Solubility	DMSO: 50 mg/mL (106.25 mM)	[4]

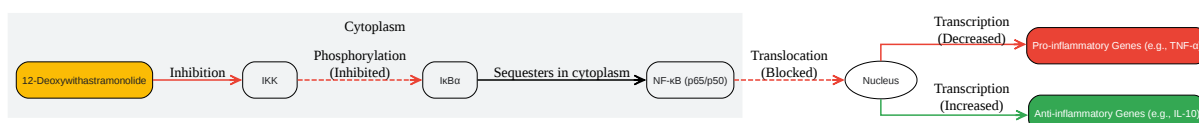
Biological Activities and Mechanisms of Action

12-Deoxywithastramonolide has demonstrated notable anti-inflammatory and cytotoxic activities, making it a compound of interest for therapeutic development.

Anti-inflammatory Activity

Studies have shown that **12-Deoxywithastramonolide** exhibits immunomodulatory effects by modulating the production of key cytokines. Specifically, it has been reported to reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] This dual action suggests a potential therapeutic role in inflammatory conditions. The underlying

mechanism is believed to involve the modulation of the NF- κ B signaling pathway, a central regulator of inflammation.

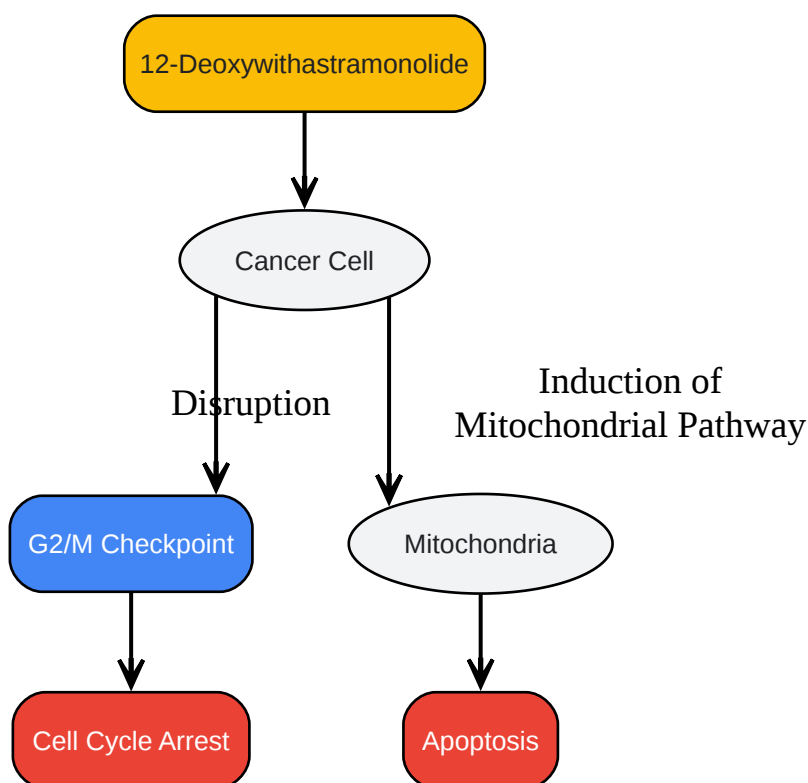


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Caption: Proposed anti-inflammatory signaling pathway of **12-Deoxywithastramonolide**.

Cytotoxic Activity

12-Deoxywithastramonolide has been shown to possess cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer).[5] The mechanism of its anticancer effect is reported to involve the induction of cell cycle arrest at the G2/M phase and the triggering of mitochondria-mediated apoptosis. This suggests that the compound interferes with critical cellular processes required for cancer cell proliferation and survival.



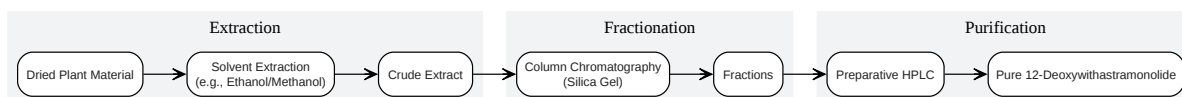
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Caption: Proposed mechanism of cytotoxic activity of **12-Deoxywithastramonolide**.

Experimental Protocols

Isolation of 12-Deoxywithastramonolide from *Withania somnifera*

A general protocol for the extraction and isolation of withanolides from *Withania somnifera* is outlined below. This can be adapted for the specific isolation of **12-Deoxywithastramonolide**.



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Caption: General workflow for the isolation of **12-Deoxywithastramonolide**.

Detailed Methodology:

- Extraction:
 - Air-dried and powdered plant material (e.g., roots of *W. somnifera*) is subjected to solvent extraction.
 - Commonly used solvents include ethanol or methanol. The extraction can be performed at room temperature with agitation or using a Soxhlet apparatus.
 - The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is subjected to column chromatography over silica gel.
 - A gradient elution system of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification:
 - Fractions containing **12-Deoxywithastramonolide** (identified by comparison with a standard or by spectroscopic methods) are pooled.
 - Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **12-Deoxywithastramonolide** on cancer cell lines (e.g., A549 and HT-29).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **12-Deoxywithastramonolide** (typically ranging from 0.1 to 100 μM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of **12-Deoxywithastramonolide** on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can be used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M).

Protocol:

- Cell Treatment: Treat cells with **12-Deoxywithastramonolide** at its IC50 concentration for 24-48 hours.
- Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Conclusion

12-Deoxywithastramonolide is a promising natural product with significant anti-inflammatory and cytotoxic properties. Its ability to modulate key signaling pathways involved in inflammation and cancer progression makes it a valuable lead compound for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this fascinating molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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- To cite this document: BenchChem. [12-Deoxywithastramonolide: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600304#12-deoxywithastramonolide-chemical-structure-and-properties]

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